molecular formula C19H17ClN4O2S B13365596 N-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide

N-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B13365596
M. Wt: 400.9 g/mol
InChI Key: WNMLMDCKMBHRFE-UHFFFAOYSA-N
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Description

N-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide is a complex organic compound that features a unique combination of indole, thiazole, and pyrrole moieties. These structural elements are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these heterocyclic systems makes this compound a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium nitrite, hydrochloric acid, and ethyl α-ethylacetoacetate .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is also becoming increasingly important in the large-scale synthesis of such complex molecules .

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide is unique due to its combination of indole, thiazole, and pyrrole moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and drug discovery .

Properties

Molecular Formula

C19H17ClN4O2S

Molecular Weight

400.9 g/mol

IUPAC Name

N-[4-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]-4-pyrrol-1-ylbutanamide

InChI

InChI=1S/C19H17ClN4O2S/c20-14-10-15-12(9-18(26)21-15)8-13(14)16-11-27-19(22-16)23-17(25)4-3-7-24-5-1-2-6-24/h1-2,5-6,8,10-11H,3-4,7,9H2,(H,21,26)(H,22,23,25)

InChI Key

WNMLMDCKMBHRFE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)C3=CSC(=N3)NC(=O)CCCN4C=CC=C4

Origin of Product

United States

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